2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide
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Overview
Description
2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C13H12N4O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.04016799 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Research has shown that benzimidazole and thiazole compounds exhibit significant biological activities. For example, benzimidazole derivatives have been evaluated for their antimicrobial and anticancer properties. The synthesis of benzimidazole-thiazole hybrids has led to compounds with potential as anticancer agents, demonstrating promising activity against various cancer cell lines (Nofal et al., 2014). Additionally, benzimidazole derivatives have been studied as corrosion inhibitors for metals, offering a potential application in materials science for enhancing the durability of metal components in harsh environments (Hu et al., 2016).
Antifungal and Antimicrobial Activities
Compounds containing benzimidazole and thiazole moieties have shown antifungal and antimicrobial activities. For instance, novel benzothiazole derivatives have been synthesized and tested for their antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger, with some compounds demonstrating considerable antifungal potency (Jafar et al., 2017). This suggests their potential use in developing new antifungal agents to address various fungal infections.
Chemical Synthesis and Material Science
The chemical synthesis of benzimidazole and thiazole derivatives has also been explored for the development of novel materials. Such compounds have been investigated as antioxidants for oils, indicating their potential application in improving the oxidative stability of industrial oils and lubricants (Basta et al., 2017).
Mechanism of Action
Target of Action
The primary target of ZINC00132889 is currently unknown. The benzimidazole moiety, a key structural component of this compound, is known to interact with various biological targets and exhibit diverse pharmacological activities .
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with its targets may lead to changes in cellular processes, but the specifics of these interactions are yet to be elucidated.
Biochemical Pathways
Benzimidazole derivatives have been known to influence various biochemical pathways, including those involved in microbial growth, cancer cell proliferation, viral replication, parasitic infestation, blood pressure regulation, and inflammation .
Pharmacokinetics
Factors such as how well the drug is absorbed in the digestive tract, how it is distributed throughout the body, how it is metabolized by the body, and how it is excreted all affect the drug’s bioavailability and efficacy .
Result of Action
Based on the known activities of benzimidazole derivatives, it can be speculated that the compound may have potential antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-19-8-2-3-9-10(6-8)16-13(15-9)21-7-11(18)17-12-14-4-5-20-12/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXSTQUDCKKOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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